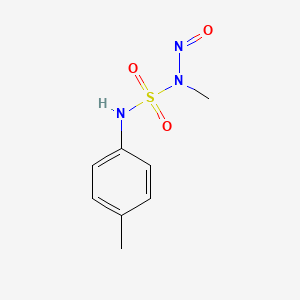![molecular formula C8H14O3 B14625729 Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate CAS No. 59014-46-9](/img/structure/B14625729.png)
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate is an organic compound with a unique structure that includes a cyclopropyl ring and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate typically involves the reaction of cyclopropyl derivatives with appropriate reagents to introduce the hydroxyethyl and acetate groups. One common method involves the use of cyclopropylcarbinol, which is reacted with acetic anhydride in the presence of a catalyst to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. These interactions can affect various biochemical pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl cyclopropyl acetate
- Ethyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
- Propyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
Uniqueness
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate is unique due to its specific stereochemistry and the presence of both a hydroxyethyl group and an ester group.
Propriétés
Numéro CAS |
59014-46-9 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl 2-[(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)5-7-4-6(7)2-3-9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
JIVJGPZLUCIQPA-BQBZGAKWSA-N |
SMILES isomérique |
COC(=O)C[C@@H]1C[C@@H]1CCO |
SMILES canonique |
COC(=O)CC1CC1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


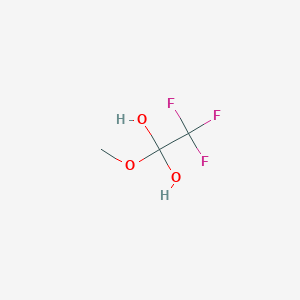
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
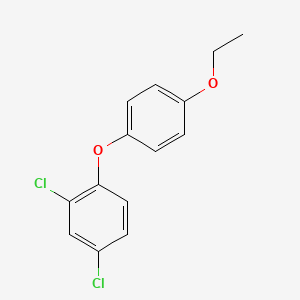
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
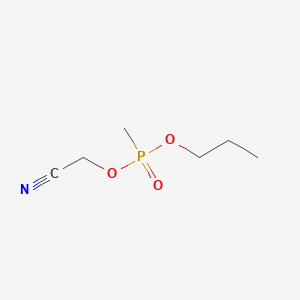
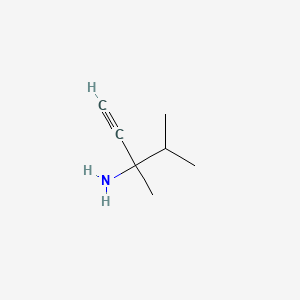
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

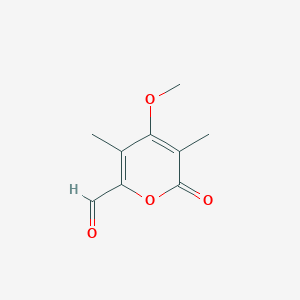

![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)

